Cas no 19142-73-5 (2-chloro-4-nitro-N-(pyridin-3-yl)benzamide)

2-Chloro-4-nitro-N-(pyridin-3-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with chloro and nitro functional groups, coupled with a pyridin-3-yl moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical research. The chloro and nitro groups enhance electrophilic properties, facilitating further functionalization, while the pyridine ring contributes to potential biological activity. Its well-defined molecular architecture ensures consistency in synthetic applications, particularly in the development of heterocyclic compounds. The compound's stability under standard conditions and high purity make it suitable for precise experimental use in medicinal chemistry and material science.
2-chloro-4-nitro-N-(pyridin-3-yl)benzamide structure
19142-73-5 structure
Product Name:2-chloro-4-nitro-N-(pyridin-3-yl)benzamide
CAS No:19142-73-5
MF:C12H8ClN3O3
MW:277.663221359253
CID:5739308
PubChem ID:759233
Update Time:2025-10-12

2-chloro-4-nitro-N-(pyridin-3-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • MLS000719846
    • SMR000304375
    • EN300-1696937
    • AKOS000371439
    • 2-CHLORO-4-NITRO-N~1~-(3-PYRIDYL)BENZAMIDE
    • EU-0066670
    • CHEMBL1470622
    • 2-chloro-4-nitro-N-(pyridin-3-yl)benzamide
    • Oprea1_631086
    • CS-0236197
    • 19142-73-5
    • Z62471645
    • 2-chloro-4-nitro-N-pyridin-3-ylbenzamide
    • 2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE
    • HMS2602B07
    • STK792344
    • SR-01000388812
    • SR-01000388812-1
    • Benzamide, 2-chloro-4-nitro-N-3-pyridinyl-
    • Inchi: 1S/C12H8ClN3O3/c13-11-6-9(16(18)19)3-4-10(11)12(17)15-8-2-1-5-14-7-8/h1-7H,(H,15,17)
    • InChI Key: NIWOTQGVFFLLIK-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(NC1C=NC=CC=1)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 277.0254188g/mol
  • Monoisotopic Mass: 277.0254188g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 87.8Ų

Experimental Properties

  • Density: 1.498±0.06 g/cm3(Predicted)
  • Boiling Point: 389.9±37.0 °C(Predicted)
  • pka: 10.47±0.70(Predicted)

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Additional information on 2-chloro-4-nitro-N-(pyridin-3-yl)benzamide

Recent Advances in the Study of 2-chloro-4-nitro-N-(pyridin-3-yl)benzamide (CAS: 19142-73-5)

2-chloro-4-nitro-N-(pyridin-3-yl)benzamide (CAS: 19142-73-5) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights into its role as a promising candidate for drug development. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in the context of current biomedical research.

The compound, characterized by its unique benzamide scaffold and nitro-chloro substitution pattern, has been investigated for its inhibitory effects on various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-chloro-4-nitro-N-(pyridin-3-yl)benzamide exhibits potent activity against a range of kinase enzymes, particularly those involved in inflammatory pathways. The study employed molecular docking and kinetic assays to elucidate the binding interactions, revealing a high affinity for the ATP-binding site of specific kinases.

Further research has explored the compound's potential as an anticancer agent. In a preclinical study conducted by researchers at the University of Cambridge, 2-chloro-4-nitro-N-(pyridin-3-yl)benzamide was shown to induce apoptosis in several cancer cell lines, including those resistant to conventional chemotherapy. The study, published in Cancer Research, identified the compound's ability to modulate the PI3K/AKT/mTOR pathway as a key mechanism underlying its cytotoxic effects. These findings suggest its potential utility in overcoming drug resistance in oncology.

In addition to its kinase inhibitory and anticancer properties, recent investigations have highlighted the compound's role in infectious disease research. A 2024 study in Antimicrobial Agents and Chemotherapy reported that 2-chloro-4-nitro-N-(pyridin-3-yl)benzamide exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's interference with bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analyses.

The synthesis and optimization of 2-chloro-4-nitro-N-(pyridin-3-yl)benzamide have also been a focus of recent research. A team at the Massachusetts Institute of Technology (MIT) developed a novel, scalable synthetic route for the compound, as detailed in a 2023 publication in Organic Process Research & Development. The new method employs a one-pot amidation strategy, significantly improving yield and purity while reducing environmental impact. This advancement is expected to facilitate further preclinical and clinical studies of the compound.

Despite these promising developments, challenges remain in the clinical translation of 2-chloro-4-nitro-N-(pyridin-3-yl)benzamide. Pharmacokinetic studies have indicated limited oral bioavailability, prompting ongoing research into prodrug strategies and formulation optimization. Additionally, comprehensive toxicology assessments are underway to evaluate the compound's safety profile. These efforts are critical for advancing the compound through the drug development pipeline.

In conclusion, 2-chloro-4-nitro-N-(pyridin-3-yl)benzamide (CAS: 19142-73-5) represents a multifaceted compound with significant potential in therapeutic applications. Its diverse biological activities, coupled with recent advancements in synthesis and mechanistic understanding, position it as a compelling subject for future research. Continued investigation into its pharmacokinetics, toxicity, and clinical efficacy will be essential for realizing its full therapeutic potential in the treatment of inflammatory diseases, cancer, and bacterial infections.

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